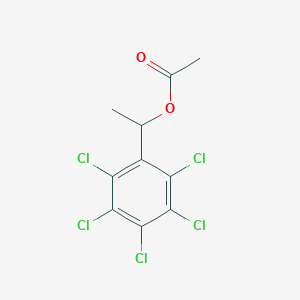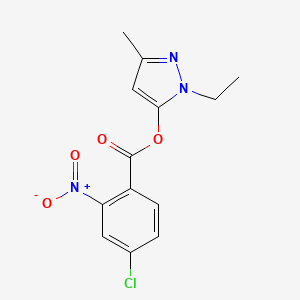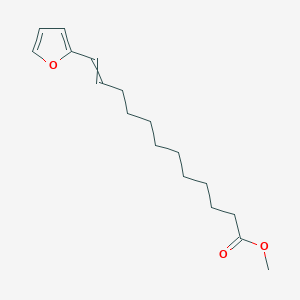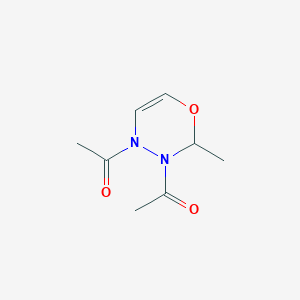
1,1'-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) is a compound belonging to the class of oxadiazines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) can be achieved through a one-pot synthetic protocol. This involves the aerobic oxidation of acylhydrazides into N-acyldiazenes using sodium nitrite (NaNO₂) and nitric acid (HNO₃), followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed cycloaddition of allenoates with the generated N-acyldiazenes . This method is practical and can be performed on a gram scale, producing the desired oxadiazine in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthetic protocol described above provides a scalable and efficient route that could be adapted for industrial applications. The use of common reagents and mild reaction conditions makes this method suitable for large-scale production.
化学反応の分析
Types of Reactions
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO₂) and nitric acid (HNO₃) are used for aerobic oxidation.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-acyldiazenes, while reduction reactions can produce reduced forms of the oxadiazine ring.
科学的研究の応用
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) has several scientific research applications:
作用機序
The mechanism of action of 1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the conversion of substrates through oxidative cycloaddition reactions . Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole: A five-membered ring containing one oxygen and two nitrogen atoms, known for its biological activity.
1,2,4-Oxadiazine: Another oxadiazine derivative with similar structural features and applications.
Uniqueness
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) is unique due to its six-membered ring structure, which provides distinct chemical and biological properties compared to other oxadiazine derivatives.
特性
CAS番号 |
64254-44-0 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
1-(3-acetyl-2-methyl-2H-1,3,4-oxadiazin-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)9-4-5-13-8(3)10(9)7(2)12/h4-5,8H,1-3H3 |
InChIキー |
VVKOPBLOEOOMMS-UHFFFAOYSA-N |
正規SMILES |
CC1N(N(C=CO1)C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
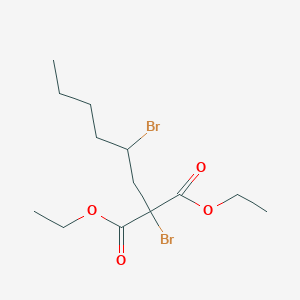
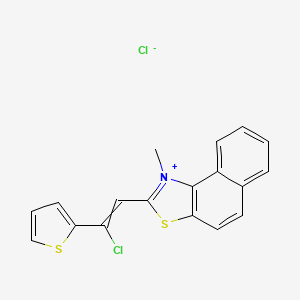
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
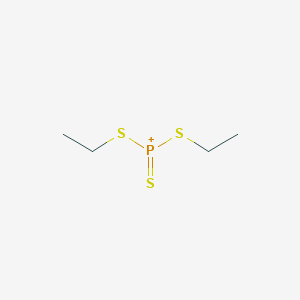
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)

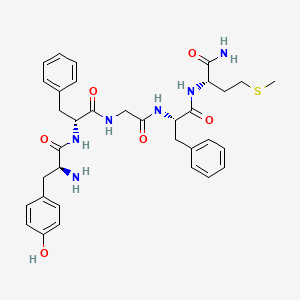
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
